4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL
Overview
Description
4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL is a versatile chemical compound known for its unique structure and diverse applications. This compound is characterized by the presence of a tert-butyl group and two methyl groups attached to a biphenyl structure, with a hydroxyl group at the para position. Its molecular formula is C18H22O, and it is commonly used in various scientific research fields due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary targets of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylphenol with hexamethylenetetramine, followed by subsequent reactions to introduce the dimethyl groups and the hydroxyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted biphenyl derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL include:
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
4,4’-Di-tert-butylbiphenyl: Used as a catalyst in organic synthesis and known for its stability.
2,4-Di-tert-butylphenol: Employed in the synthesis of advanced materials and as a stabilizer in chemical processes.
Uniqueness
4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in a wide range of scientific research applications, from catalysis to material synthesis.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-3,5-dimethylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-10-16(19)11-13(2)17(12)14-6-8-15(9-7-14)18(3,4)5/h6-11,19H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYABMKGORLKGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693278 | |
Record name | 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906101-33-5 | |
Record name | 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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